molecular formula C15H11ClN2S B7791732 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 54883-32-8

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No. B7791732
CAS RN: 54883-32-8
M. Wt: 286.8 g/mol
InChI Key: LWHSCOLOVKIXEP-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline” is a derivative of thiazole, a heterocyclic compound. Thiazole has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of certain precursors. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Mechanism of Action

While the specific mechanism of action for “4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline” is not available, thiazole derivatives are known to behave unpredictably when entering physiological systems and can reset the system differently .

Future Directions

The future directions for “4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline” could involve further exploration of its potential biological activities. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, “4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline” could potentially be developed into a biologically active agent with these properties.

properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-5-1-11(2-6-12)15-18-14(9-19-15)10-3-7-13(17)8-4-10/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHSCOLOVKIXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499262
Record name 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

CAS RN

54883-32-8
Record name 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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